3-Butylpyrrolidine oxalate
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Overview
Description
3-Butylpyrrolidine oxalate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds in drug discovery .
Preparation Methods
The synthesis of 3-Butylpyrrolidine oxalate typically involves the reaction of 3-butylpyrrolidine with oxalic acid. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Industrial production methods may involve the use of microbial hydroxylation and stereoselective enzymatic esterification to obtain optically active derivatives .
Chemical Reactions Analysis
3-Butylpyrrolidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Butylpyrrolidine oxalate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Butylpyrrolidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
3-Butylpyrrolidine oxalate can be compared with other pyrrolidine derivatives, such as:
Properties
IUPAC Name |
3-butylpyrrolidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEWVEFUTBOCJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNC1.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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